1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane
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Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a chlorofluoropyridine moiety attached to the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane typically involves the reaction of 5-chloro-3-fluoropyridine with a suitable diazepane precursor under specific reaction conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the diazepane precursor, followed by nucleophilic substitution with 5-chloro-3-fluoropyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted diazepane derivatives.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13ClFN3 |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H13ClFN3/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2 |
InChI Key |
OLASVOQJQRJGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
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